![molecular formula C15H17N7O2 B3001227 [4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 899974-54-0](/img/structure/B3001227.png)
[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone
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Overview
Description
[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
CDK2 Inhibition
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Enzymatic Inhibitory Activity
The compound has shown significant enzymatic inhibitory activity against CDK2/cyclin A2 . This could be a potential application in the development of new drugs for diseases related to these enzymes.
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antitumor . This suggests that the compound could be used in the development of antitumor drugs.
Parkinson’s Disease Treatment
Pyrazolo[3,4-d]pyrimidines are also known for their potential in treating Parkinson’s disease . This suggests that the compound could be used in the development of drugs for Parkinson’s disease.
Skin Cancer Treatment
Compounds bearing this moiety are also well known for various therapeutic effects, including treatment for skin cancer cell lines (G-361) . This suggests that the compound could be used in the development of drugs for skin cancer.
CNS Cancer Treatment
Pyrazolo[3,4-d]pyrimidines are also known for their potential in treating CNS cancer (SF-268) . This suggests that the compound could be used in the development of drugs for CNS cancer.
Human Leukemia Treatment
Pyrazolo[3,4-d]pyrimidines are also known for their potential in treating human leukemia (HL-60) . This suggests that the compound could be used in the development of drugs for human leukemia.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity . The result is a disruption in cell cycle progression, particularly at the G1/S and G2/M checkpoints .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and G2/M checkpoints . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
This suggests that the compound can enter cells and interact with its target, CDK2 .
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This indicates that the compound is effective at low concentrations . The compound also induced apoptosis within HCT cells .
properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGLSNAAXVGOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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